molecular formula C29H33IN2 B1329610 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide CAS No. 19764-96-6

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide

Cat. No. B1329610
CAS RN: 19764-96-6
M. Wt: 536.5 g/mol
InChI Key: JKXWXYURKUEZHV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 3H-indolium compounds has been explored through various methods. In one study, 3-H-indolo-2-dimethinehemicyanine dyes were synthesized by condensing (1,3,3-trimethylindolin-2-ylidene)acetaldehyde with anilines in acetic acid, resulting in a series of 3H-indolium salts characterized by their spectroscopic properties . Another approach involved generating transient 3H-indolium-methanides from 2-substituted 3H-indoles using the N-(trimethylsilyl)methylation/desilylation method, which could be trapped by dimethyl maleate and dimethyl fumarate to form various products . Additionally, the reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides led to the formation of 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts, which could be converted into imidazo[1,2-a]indol-2-one and related compounds .

Molecular Structure Analysis

The molecular structure of 3H-indolium compounds has been elucidated using various spectroscopic techniques. NMR data confirmed the assigned structure of 3-H-indolo-2-dimethinehemicyanine dyes, indicating partial positive charge at the nitrogen atoms . The crystal structure of a related compound, 2-(2-(4-(4-chloro) phenyl) vinyl)-1, 1, 3-trimethyl-1H-benzo[e] Indolium iodide, was determined by single-crystal X-ray diffraction, revealing that it belongs to the monoclinic system with a space group of P21/n .

Chemical Reactions Analysis

The reactivity of 3H-indolium compounds has been demonstrated in various chemical reactions. Transient 3H-indolium-methanides were shown to add dimethyl ethynedicarboxylate to form 9,9a-dihydro-3H-pyrrolo[1,2-a]indoles, with some derivatives undergoing further transformations . The iodide-mediated reaction between cyclic iodonium ylides and 3-alkylidene-2-oxindoles resulted in the formation of densely functionalized polycyclic spirocycles . Trimethylsilyl iodide was used as a multifunctional agent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, showcasing the versatility of 3H-indolium compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3H-indolium compounds have been extensively studied. The solvatochromic behavior of 3-H-indolo-2-dimethinehemicyanine dyes was investigated, revealing a small hypsochromic shift for all dyes . The physicochemical properties of 2-(2-(4-(4-chloro) phenyl) vinyl)-1, 1, 3-trimethyl-1H-benzo[e] Indolium iodide were reported, including its bandgap, optical window, thermal stability, and dielectric properties, which are suitable for third-harmonic generation applications . The ultraviolet spectra of 5-methoxy-3,3-dimethyl and -1,3,3-trimethyl-3H-indolium cations were studied to determine the structural features responsible for the spectral properties of these cations .

Scientific Research Applications

  • Imidazole in Medicinal Chemistry

    • Imidazole is a structure that, despite being small, has a unique chemical complexity. It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes. Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
    • The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .
    • The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
  • 1,2,3-Triazoles in Drug Discovery and Organic Synthesis

    • 1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
    • The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .
    • Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
  • 1,2,3-Benzotriazin-4(3H)-one Sulfonamides in α-Glucosidase Inhibition

    • In this research work, novel 1,2,3-benzotriazin-4(3H)-one sulfonamides were synthesized and investigated for their α-glucosidase inhibition activity .
    • 2,4,6-Trichloro-1,3,5-triazine: N, N-dimethylformamide (TCT : DMF) adduct have been utilized for the direct synthesis of targeted sulfonamides .
  • Zinc Complex-Based Hole Transporting Material for Perovskite Solar Cell Applications

    • This research presents a design strategy for improving hole mobility and Perovskite Solar Cell (PSC) performance using a stable zinc complex-based Hole Transporting Material (HTM) BPZ23 .
    • Compared to its non-metal counterpart (BP21), the BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination .
    • As a result, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
  • Interface Chemistry of Two-Dimensional Heterostructures

    • Two-dimensional heterostructures (2D HSs) have emerged as a new class of materials where dissimilar 2D materials are combined to synergise their advantages and alleviate shortcomings .
    • Understanding the nature of the surface and the complex heterointerface of HSs at the atomic level is crucial for realising the desired properties, designing innovative 2D HSs, and ultimately unlocking their full potential for practical applications .
    • This review provides the recent progress in the field of 2D HSs with a focus on the discussion of the fundamentals and the chemistry of heterointerfaces based on van der Waals (vdW) and covalent interactions .
  • Photothermal Applications of Two-Dimensional Nanomaterials

    • Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years .
    • Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .

properties

IUPAC Name

1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWXYURKUEZHV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885094
Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
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Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green to gold-brown powder; [Acros Organics MSDS]
Record name 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide
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Product Name

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide

CAS RN

19764-96-6
Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
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Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
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Record name 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
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Record name 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide
Reactant of Route 2
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide
Reactant of Route 3
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide
Reactant of Route 4
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide
Reactant of Route 5
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide
Reactant of Route 6
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide

Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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